molecular formula C12H16ClN3O B7592502 2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide

2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide

Cat. No. B7592502
M. Wt: 253.73 g/mol
InChI Key: BPPHTWCGIWLFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide, also known as CDMB or 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a benzodiazepine derivative that has shown potential as an anti-anxiety agent.

Mechanism of Action

The exact mechanism of action of 2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This compound may enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have sedative effects in animal models, as well as anxiolytic effects. It has also been shown to reduce locomotor activity in mice. These effects suggest that this compound may have potential as a therapeutic agent for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of studying 2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide is its potential as an anti-anxiety agent. However, there are limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound may have side effects that could impact the results of experiments.

Future Directions

There are several future directions for research on 2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide. One area of research could focus on the development of this compound as a therapeutic agent for anxiety disorders. Another area of research could focus on the mechanism of action of this compound and how it interacts with the GABA-A receptor. Additionally, more studies could be conducted to determine the potential side effects of this compound and how they could be mitigated. Finally, additional animal studies could be conducted to determine the efficacy and safety of this compound as an anti-anxiety agent.

Synthesis Methods

The synthesis of 2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide involves the condensation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 184-186°C.

Scientific Research Applications

2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide has been studied for its potential as an anti-anxiety agent. In animal studies, this compound has been shown to reduce anxiety-like behavior in mice and rats. It has also been shown to have sedative effects in animal models. These studies suggest that this compound may have potential as a therapeutic agent for anxiety disorders.

properties

IUPAC Name

2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-15-5-2-6-16(8-12(14)17)11-7-9(13)3-4-10(11)15/h3-4,7H,2,5-6,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPHTWCGIWLFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=C1C=CC(=C2)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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